Hydroxymethyl Tolperisone Hydrochloride Hydroxymethyl Tolperisone Hydrochloride
Brand Name: Vulcanchem
CAS No.: 352233-14-8
VCID: VC0119137
InChI: InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Hydroxymethyl Tolperisone Hydrochloride

CAS No.: 352233-14-8

Cat. No.: VC0119137

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Hydroxymethyl Tolperisone Hydrochloride - 352233-14-8

Specification

CAS No. 352233-14-8
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name 1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H
Standard InChI Key YIUNODKPGACPCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl
Canonical SMILES CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl

Introduction

Chemical Structure and Properties

Hydroxymethyl Tolperisone Hydrochloride, formally named 1-[4-(hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone monohydrochloride, is a derivative of tolperisone with an additional hydroxymethyl group on the phenyl ring . This structural modification results in distinct physicochemical properties that influence its pharmacokinetic profile and metabolic fate.

Basic Chemical Identifiers

The compound has distinct chemical identifiers that distinguish it from the parent compound tolperisone:

PropertyValue
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
CAS Number352233-14-8
Synonyms4-hydroxy-1-(4-methylphenyl)-2-(piperidin-1-ylmethyl)butan-1-one hydrochloride; 4-Hydroxy-2-(piperidin-1-ylmethyl)-1-(p-tolyl)butan-1-one hydrochloride
Parent CompoundTolperisone (CID 5511)

Physicochemical Properties

Hydroxymethyl Tolperisone Hydrochloride exhibits specific properties that influence its pharmaceutical applications and biological behavior:

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Exact Mass311.1652068 Da
SolubilitySlightly soluble in methanol and DMSO; slightly soluble in aqueous solutions

The compound's solubility profile is particularly relevant for pharmaceutical formulations. As noted in laboratory procedures: "Hydroxymethyl tolperisone (hydrochloride) is slightly soluble in aqueous solutions. To enhance aqueous solubility, dilute the organic solvent solution into aqueous buffers or isotonic saline" .

Metabolic Pathways and Formation

Hydroxymethyl Tolperisone Hydrochloride is primarily formed as a metabolite of tolperisone through specific enzymatic pathways in the liver. Understanding these pathways is essential for comprehending the pharmacokinetics and potential drug interactions of tolperisone.

Enzymatic Metabolism

The formation of hydroxymethyl tolperisone from the parent compound tolperisone involves specific cytochrome P450 (CYP) isoforms:

EnzymeRole in MetabolismReference
CYP2D6Primary enzyme responsible for hydroxymethyl-tolperisone formation
CYP2C19Secondary enzyme involved in hydroxymethyl-tolperisone formation
CYP1A2Secondary enzyme involved in hydroxymethyl-tolperisone formation
CYP2B6Not involved in hydroxymethyl-tolperisone formation

Research has established that "tolperisone undergoes P450-dependent and P450-independent microsomal biotransformations to the same extent" . This dual pathway metabolism is significant in predicting drug interactions and variability in patient response.

Biotransformation Mechanisms

Liquid chromatography-mass spectrometry measurements have revealed methyl-hydroxylation as the main metabolic route in human liver microsomes (HLM), producing the metabolite at m/z 261 (M1) . This process represents a critical step in the biotransformation of tolperisone to hydroxymethyl tolperisone.

Dalmadi et al. demonstrated that "tolperisone competitively inhibited dextromethorphan O-demethylation and bufuralol hydroxylation (Ki = 17 and 30 μM, respectively)" , indicating potential drug interactions with medications metabolized by the same CYP enzymes.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of Hydroxymethyl Tolperisone Hydrochloride are essential for pharmacokinetic studies, quality control, and research applications. Several analytical methods have been developed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with various detection methods has been employed for the analysis of tolperisone and its metabolites, including hydroxymethyl tolperisone:

Stationary PhaseMobile PhaseDetection MethodApplicationReference
Functionalized polysaccharideBinary system of borate buffer and acetonitrileUV detectionContent determination of tolperisone and impurities
Calixarene bound on silicateMixture of phosphate buffer and methanolNot specifiedContent determination
Octadecysilyl derivatized silica gelBinary phase with trichloroacetic acid and methanolNot specifiedContent determination

Spectrophotometric Methods

UV spectrophotometry provides a simple and rapid method for quantification of tolperisone and potentially its metabolites in pharmaceutical formulations:

"A rapid, specific and sensitive UV spectrophotometric method was developed for the determination of Tolperisone hydrochloride in bulk and tablet dosage form. The absorbance was measured at 260 nm using purified water as a solvent and the calibration curve was found to be linear in the concentration range of 3 – 18 µg/ml" .

While this method was developed for the parent compound, it could be adapted for hydroxymethyl tolperisone with appropriate validation.

Pharmacological Significance

As a metabolite of tolperisone, Hydroxymethyl Tolperisone Hydrochloride inherits some properties from its parent compound but may also exhibit unique pharmacological characteristics. Understanding these properties is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Profile

The pharmacokinetics of the parent compound tolperisone provide context for understanding the potential behavior of hydroxymethyl tolperisone:

ParameterValue/DescriptionReference
AbsorptionRapidly absorbed
Bioavailability17%; increased with a high-fat meal
Time to peak plasma concentration30-60 minutes
Distribution (Volume)5 L/kg
MetabolismLiver via CYP2D6, CYP2C19, CYP2B6, CYP1A2 to 11 metabolites
ExcretionVia urine (98%, as unchanged drug and metabolites)
Elimination half-life1.5-2.5 hours

Pharmaceutical Applications and Research Findings

Clinical Applications of the Parent Compound

Tolperisone hydrochloride is prescribed for:

  • Muscle spasms

  • Post-stroke spasticity

  • Pathologically increased tone of the skeletal muscle caused by neurological diseases

The recommended dosage for adults is "50-150 mg tid" , and it should be taken with food to increase bioavailability.

Research on Neurological Effects

Recent research has demonstrated promising effects of tolperisone in neuropathic pain models:

"Acute oral tolperisone restores both the decreased paw pressure threshold and the elevated glutamate level in cerebrospinal fluid in neuropathic rats" .

The study further elaborated that "tolperisone acts as a relatively selective sodium channel inhibitor that is capable of reducing glutamate release and normalizing the increased excitatory transmission in neuropathy induced by pSNL" . This mechanism might also apply to hydroxymethyl tolperisone, though specific studies are needed to confirm this hypothesis.

Combination Therapies

Recent patent literature has explored combinations of tolperisone with other therapeutic agents:

"According to one embodiment, the composition comprises tolperisone hydrochloride in an amount of 150 mg and nimesulide in an amount of 100 mg" . These combination approaches suggest potential directions for future research involving hydroxymethyl tolperisone.

Synthetic Methods and Production

Understanding the synthetic pathways and production methods for tolperisone provides insights into the potential approaches for synthesizing and isolating hydroxymethyl tolperisone.

Industrial Synthesis of Tolperisone

The industrial synthesis of tolperisone has been described in patent literature:

"In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid" .

This method leads to the formation of tolperisone hydrochloride with high purity (97.8% with impurities less than 1%) . Similar approaches could be modified for the direct synthesis of hydroxymethyl tolperisone.

Purification and Quality Control

Quality control methods for tolperisone production ensure the purity of the final product:

HPLC analysis is commonly employed for determining the content of tolperisone and its impurities, which would include hydroxymethyl tolperisone: "the determination of the content of tolperisone and the impurities mentioned above takes place by means of measurements against external standards on a HPLC system with UV detection" .

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